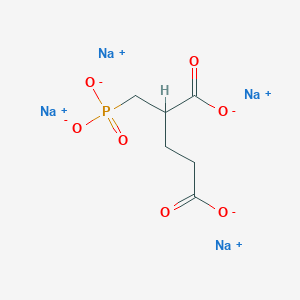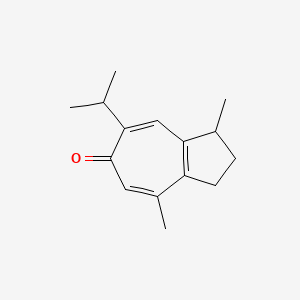
PMPA sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .
化学反应分析
Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .
科学研究应用
PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .
作用机制
PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .
相似化合物的比较
Similar Compounds: Similar compounds to PMPA sodium salt include other GCPII inhibitors such as 2-(phosphonomethyl)pentanedioic acid and its derivatives .
Uniqueness: this compound is unique due to its high selectivity and potency as a GCPII inhibitor. This makes it a valuable tool for studying the physiological and pathological roles of GCPII and for developing potential therapeutic agents targeting this enzyme .
属性
分子式 |
C6H7Na4O7P |
|---|---|
分子量 |
314.05 g/mol |
IUPAC 名称 |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI 键 |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
规范 SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B12102177.png)


![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12102192.png)

![(12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl) acetate](/img/structure/B12102196.png)

![1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-](/img/structure/B12102199.png)

